REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:13])[c:5]([C:8]([CH2:9][OH:10])([CH3:11])[CH3:12])[cH:6][cH:7]1.[CH3:16][I:17].[H-:14].[Na+:15].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[Br:1][c:2]1[cH:3][c:4]([F:13])[c:5]([C:8]([CH2:9][O:10][CH3:16])([CH3:11])[CH3:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)c1ccc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COCC(C)(C)c1ccc(Br)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |